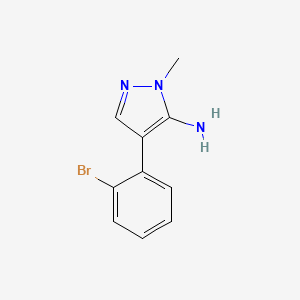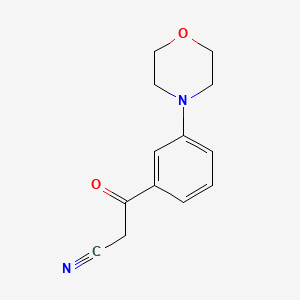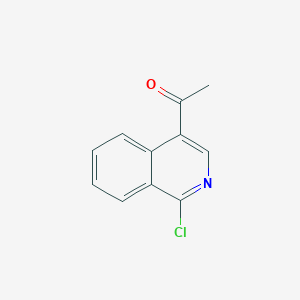
2,3,4-Trimethoxybenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethoxybenzenecarbothioamide is an organic compound with the molecular formula C10H13NO3S It is a derivative of benzenecarbothioamide, where three methoxy groups are attached to the benzene ring at positions 2, 3, and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxybenzenecarbothioamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a thioamide group using reagents such as ammonium thiocyanate in the presence of a catalyst like hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve:
Raw Materials: Using readily available and cost-effective raw materials like 2,3,4-trimethoxybenzaldehyde.
Catalysts and Reagents: Employing efficient catalysts and reagents to optimize yield and purity.
Purification: Utilizing techniques such as recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethoxybenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4-Trimethoxybenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trimethoxybenzenecarbothioamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trimethoxybenzaldehyde: A precursor in the synthesis of 2,3,4-Trimethoxybenzenecarbothioamide.
2,3,4-Trimethoxybenzoic Acid: Another derivative with similar structural features.
2,3,4-Trimethoxybenzylamine: A related compound with an amine group instead of a thioamide.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its thioamide group differentiates it from other similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
2,3,4-trimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C10H13NO3S/c1-12-7-5-4-6(10(11)15)8(13-2)9(7)14-3/h4-5H,1-3H3,(H2,11,15) |
Clave InChI |
KBXUOHZHHFXVDI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=S)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)


![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B12443742.png)
![2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12443748.png)


![Methyl 2-({[1-(4-butoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12443763.png)
![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
![2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12443768.png)


![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)
